Cas no 1195683-49-8 (6-Chloro-3-methylpyridazin-4-amine)

6-Chloro-3-methylpyridazin-4-amine is a heterocyclic organic compound featuring a pyridazine core substituted with a chloro group at the 6-position, a methyl group at the 3-position, and an amine group at the 4-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the amine group offers nucleophilic reactivity for coupling reactions. Its well-defined molecular framework ensures consistency in downstream applications, particularly in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light, requiring proper storage to maintain stability.
6-Chloro-3-methylpyridazin-4-amine structure
1195683-49-8 structure
商品名:6-Chloro-3-methylpyridazin-4-amine
CAS番号:1195683-49-8
MF:C5H6ClN3
メガワット:143.574239253998
MDL:MFCD32201878
CID:4822641

6-Chloro-3-methylpyridazin-4-amine 化学的及び物理的性質

名前と識別子

    • 6-Chloro-3-methylpyridazin-4-amine
    • MDL: MFCD32201878
    • インチ: 1S/C5H6ClN3/c1-3-4(7)2-5(6)9-8-3/h2H,1H3,(H2,7,9)
    • InChIKey: GLSIASALNRSEJF-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=C(C)N=N1)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 98.2
  • トポロジー分子極性表面積: 51.8
  • 疎水性パラメータ計算基準値(XlogP): 0.5

6-Chloro-3-methylpyridazin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1101146-5g
6-chloro-3-methylpyridazin-4-amine
1195683-49-8 95%
5g
$1995 2024-07-28
abcr
AB575473-500 mg
6-Chloro-3-methylpyridazin-4-amine, 95%; .
1195683-49-8 95%
500MG
€362.00 2023-07-11
abcr
AB575473-1 g
6-Chloro-3-methylpyridazin-4-amine, 95%; .
1195683-49-8 95%
1g
€528.20 2023-07-11
abcr
AB575473-1g
6-Chloro-3-methylpyridazin-4-amine, 95%; .
1195683-49-8 95%
1g
€542.90 2025-02-17
abcr
AB575473-5 g
6-Chloro-3-methylpyridazin-4-amine, 95%; .
1195683-49-8 95%
5g
€1,894.80 2023-07-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU5992-500.0mg
6-chloro-3-methyl-pyridazin-4-amine
1195683-49-8 95%
500.0mg
¥2422.0000 2024-07-28
Ambeed
A1374978-1g
6-Chloro-3-methylpyridazin-4-amine
1195683-49-8 98%
1g
$349.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU5992-100.0mg
6-chloro-3-methyl-pyridazin-4-amine
1195683-49-8 95%
100.0mg
¥1089.0000 2024-07-28
abcr
AB575473-5g
6-Chloro-3-methylpyridazin-4-amine, 95%; .
1195683-49-8 95%
5g
€1951.60 2025-02-17
Alichem
A140078100-1g
6-Chloro-3-methylpyridazin-4-amine
1195683-49-8 95%
1g
$339.00 2023-09-04

6-Chloro-3-methylpyridazin-4-amine 関連文献

6-Chloro-3-methylpyridazin-4-amineに関する追加情報

Introduction to 6-Chloro-3-methylpyridazin-4-amine (CAS No. 1195683-49-8)

6-Chloro-3-methylpyridazin-4-amine is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural framework. This compound, identified by its Chemical Abstracts Service (CAS) number 1195683-49-8, belongs to the pyridazine class, which is characterized by a six-membered ring containing two nitrogen atoms. The presence of a chlorine substituent at the 6-position and a methyl group at the 3-position introduces unique reactivity and potential biological activity, making it a valuable scaffold for drug discovery and material science applications.

The chemical structure of 6-Chloro-3-methylpyridazin-4-amine consists of a pyridazine core with functional groups that can participate in various chemical transformations. The chlorine atom at the 6-position enhances electrophilic aromatic substitution reactions, while the methyl group at the 3-position provides steric and electronic effects that influence the compound's interactions with biological targets. These features make it an attractive building block for synthesizing more complex molecules with tailored properties.

In recent years, there has been growing interest in developing novel therapeutic agents based on pyridazine derivatives due to their demonstrated efficacy in various pharmacological contexts. 6-Chloro-3-methylpyridazin-4-amine has been explored as a precursor in the synthesis of compounds with potential applications in treating inflammatory diseases, infectious disorders, and metabolic conditions. Its ability to serve as a linker or pharmacophore in drug design has been particularly noteworthy.

One of the most compelling aspects of 6-Chloro-3-methylpyridazin-4-amine is its role in medicinal chemistry. Researchers have leveraged its structural motifs to develop molecules that interact with specific enzymes and receptors. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The chlorine substituent facilitates further functionalization, allowing chemists to introduce additional groups such as amines, hydroxyls, or thiols to modulate bioactivity.

The agrochemical industry has also recognized the potential of 6-Chloro-3-methylpyridazin-4-amine as a precursor for developing novel pesticides and herbicides. Its structural features contribute to its ability to disrupt metabolic pathways in pests while maintaining environmental safety. Recent studies have highlighted its role in synthesizing compounds that exhibit herbicidal activity by interfering with essential plant enzymes.

From a synthetic chemistry perspective, 6-Chloro-3-methylpyridazin-4-amine offers a versatile platform for exploring different reaction pathways. The chlorine atom at the 6-position can undergo nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Similarly, the methyl group at the 3-position can be modified through oxidation, reduction, or coupling reactions. These attributes make it an invaluable intermediate in multi-step syntheses aimed at creating complex molecules with desired biological properties.

The pharmacokinetic profile of derivatives derived from 6-Chloro-3-methylpyridazin-4-amine has been extensively studied to optimize their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Researchers have focused on enhancing solubility and bioavailability while minimizing off-target effects. Advances in computational chemistry have further accelerated the design process by allowing virtual screening of potential derivatives before experimental synthesis.

In conclusion,6-Chloro-3-methylpyridazin-4-amine (CAS No. 1195683-49-8) represents a significant compound in modern chemical research with applications spanning pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for scientists seeking to develop innovative solutions to global health and agricultural challenges. As research continues to uncover new synthetic pathways and biological applications,6-Chloro-3-methylpyridazin-4-amines potential is poised to expand even further.

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